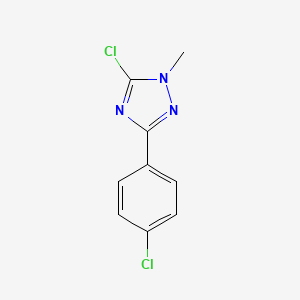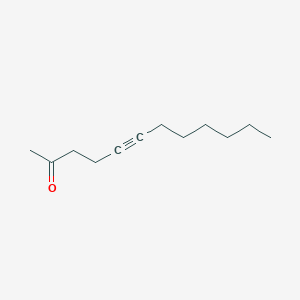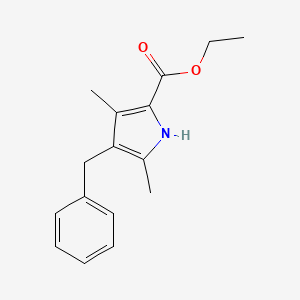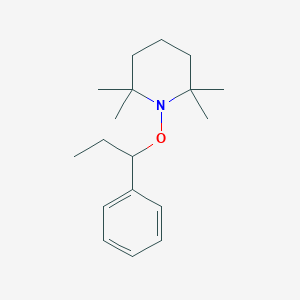![molecular formula C14H13NO B14265452 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline CAS No. 136189-57-6](/img/structure/B14265452.png)
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline is a heterocyclic compound that features a fused pyranoquinoline structure. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrano and quinoline moieties in its structure contributes to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols in the presence of an acid catalyst. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline structure .
Another method involves the heating of 2-methyl-3-(3-hydroxybutyl)-4-hydroxyquinoline in polyphosphoric acid, which facilitates the cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal activities. It is being studied for its ability to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production.
Material Science: The unique structural properties of the compound make it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline can be compared with other similar compounds such as:
Pyrano[3,2-c]quinolones: These compounds share a similar pyranoquinoline structure but differ in the position of the fused rings.
Furo[3,2-c]quinolones: These compounds have a furan ring instead of a pyran ring, leading to different chemical and biological properties.
Spiropyrans: These compounds contain a spiro linkage and exhibit photochromic properties, making them useful in sensing applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activities compared to its analogs.
Propiedades
Número CAS |
136189-57-6 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2,2-dimethylpyrano[2,3-f]quinoline |
InChI |
InChI=1S/C14H13NO/c1-14(2)8-7-10-5-6-12-11(13(10)16-14)4-3-9-15-12/h3-9H,1-2H3 |
Clave InChI |
FRWQKLSPDQWVBW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C3=C(C=C2)N=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
silane](/img/structure/B14265414.png)

![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)

![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)


![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
